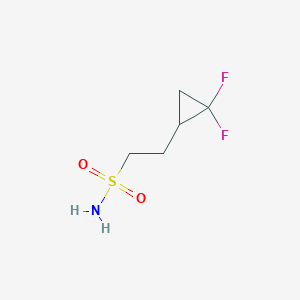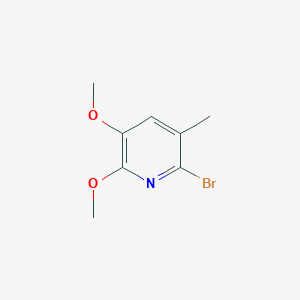
2-Bromo-5,6-dimethoxy-3-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5,6-dimethoxy-3-methylpyridine is a chemical compound with the molecular formula C8H10BrNO2 and a molecular weight of 232.08 . It is a solid substance that is stored at temperatures between 2-8°C in an inert atmosphere .
Molecular Structure Analysis
The InChI code for 2-Bromo-5,6-dimethoxy-3-methylpyridine is 1S/C8H10BrNO2/c1-5-4-6(11-2)8(12-3)10-7(5)9/h4H,1-3H3 . The InChI key is XQHPLQOOHHDFDO-UHFFFAOYSA-N .It is stored at temperatures between 2-8°C in an inert atmosphere .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 2-Bromo-5,6-dimethoxy-3-methylpyridine is involved in various synthetic processes. One study discusses the regioselective ortho-lithiation of halopyridines, leading to the synthesis of complex pyridine derivatives using 2,6-dimethoxypyridine as a raw material, indicating its role in advanced organic synthesis (Chen et al., 2004).
- Another study highlights the photochemical dimerization of 2-aminopyridines, showing the complex reactions pyridine derivatives like 2-Bromo-5,6-dimethoxy-3-methylpyridine can undergo under specific conditions (Taylor & Kan, 1963).
Advanced Organic Reactions
- Pyridine derivatives are key in developing novel organic compounds. A research paper describes the Suzuki cross-coupling reaction to synthesize novel pyridine derivatives, demonstrating the compound's versatility in creating new molecules with potential applications in various fields, including medicinal chemistry (Ahmad et al., 2017).
Potential Biological Applications
- While not directly about 2-Bromo-5,6-dimethoxy-3-methylpyridine, studies on related pyridine compounds provide insights into potential biological applications. For example, a study on neural stem cells exposed to Bromodeoxyuridine, a similar brominated compound, suggests that such compounds might influence cell differentiation and DNA methylation, hinting at possible biological research applications for brominated pyridines (Schneider & d’Adda di Fagagna, 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mécanisme D'action
Mode of Action
It’s known that brominated organic compounds often interact with biological targets through covalent bonding, where the bromine atom acts as a leaving group .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely bbb (blood-brain barrier) permeant . It is also predicted to be a CYP1A2 inhibitor . These properties could potentially impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of 2-Bromo-5,6-dimethoxy-3-methylpyridine’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-Bromo-5,6-dimethoxy-3-methylpyridine, it is recommended to store the compound in an inert atmosphere at 2-8°C to maintain its stability . The compound is a solid under normal conditions . It’s important to handle this compound with care as it has certain hazard statements associated with it, such as H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Propriétés
IUPAC Name |
2-bromo-5,6-dimethoxy-3-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-5-4-6(11-2)8(12-3)10-7(5)9/h4H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHPLQOOHHDFDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1Br)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5,6-dimethoxy-3-methylpyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


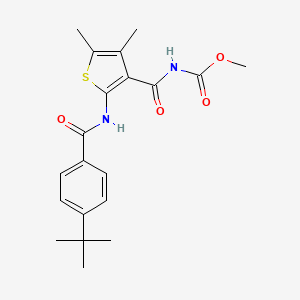


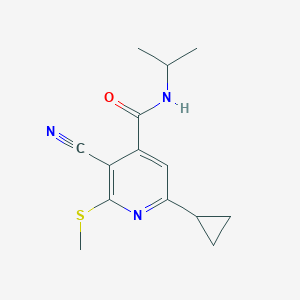
![N-(3-chlorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/no-structure.png)
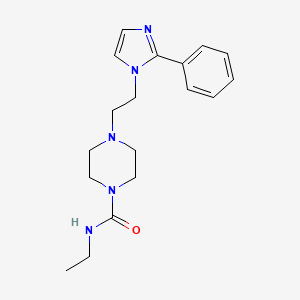
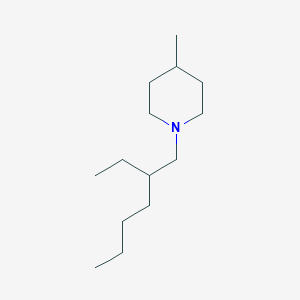
![3-amino-N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2401142.png)

![[(2R,5S)-5-(Hydroxymethyl)piperazin-2-yl]methanol](/img/structure/B2401146.png)
![2-(4-Azaspiro[2.5]octan-7-yl)acetic acid hydrochloride](/img/structure/B2401147.png)
![Dispiro[3.0.35.14]nonane-9-carbaldehyde](/img/structure/B2401148.png)
